molecular formula C24H43N2O.Cl<br>C24H43ClN2O B13831815 1-(Stearamidomethyl)pyridinium chloride CAS No. 4261-72-7

1-(Stearamidomethyl)pyridinium chloride

Katalognummer: B13831815
CAS-Nummer: 4261-72-7
Molekulargewicht: 411.1 g/mol
InChI-Schlüssel: XAVCZNYPFYJSJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride is a chemical compound with the molecular formula C24H43ClN2O. It is known for its unique structure, which includes a pyridinium ion linked to an octadecanamide chain. This compound is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride typically involves the reaction of pyridine with octadecanoyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Pyridine+Octadecanoyl chlorideN-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride\text{Pyridine} + \text{Octadecanoyl chloride} \rightarrow \text{N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride} Pyridine+Octadecanoyl chloride→N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride

Industrial Production Methods

Industrial production of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants and advanced purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(pyridin-1-ium-1-ylmethyl)hexadecanamide chloride
  • N-(pyridin-1-ium-1-ylmethyl)dodecanamide chloride
  • N-(pyridin-1-ium-1-ylmethyl)octadecanamide bromide

Uniqueness

N-(pyridin-1-ium-1-ylmethyl)octadecanamide chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and pyridinium ion contribute to its versatility in various applications, making it a valuable compound in scientific research.

Eigenschaften

CAS-Nummer

4261-72-7

Molekularformel

C24H43N2O.Cl
C24H43ClN2O

Molekulargewicht

411.1 g/mol

IUPAC-Name

N-(pyridin-1-ium-1-ylmethyl)octadecanamide;chloride

InChI

InChI=1S/C24H42N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-24(27)25-23-26-21-18-16-19-22-26;/h16,18-19,21-22H,2-15,17,20,23H2,1H3;1H

InChI-Schlüssel

XAVCZNYPFYJSJJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.